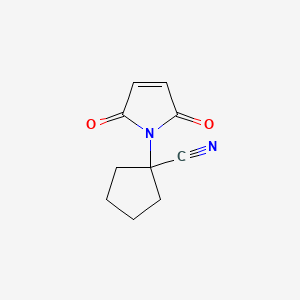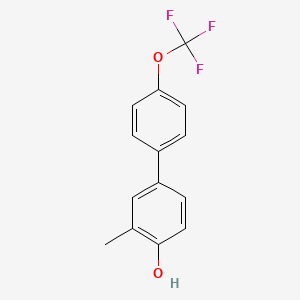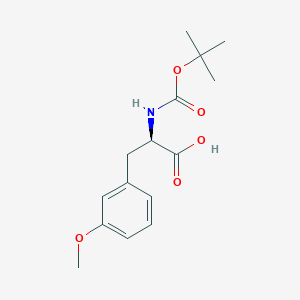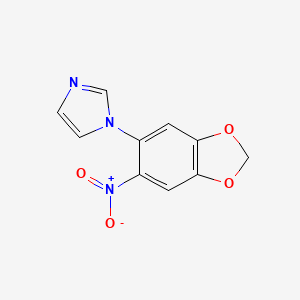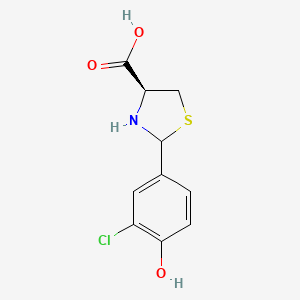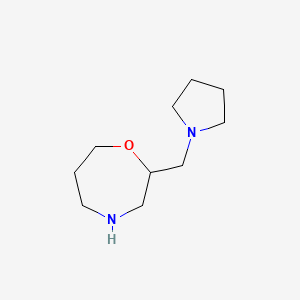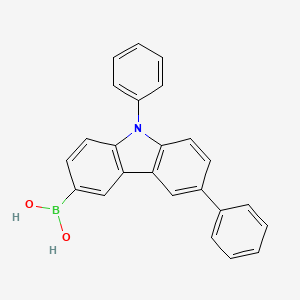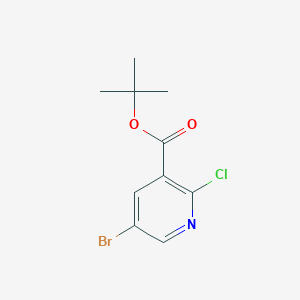
5-溴-2-氯烟酸叔丁酯
描述
5-Bromo-2-chloronicotinic acid tert-butyl ester (BCTBE) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound with a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields. BCTBE has been used in a variety of laboratory experiments, ranging from studies of cellular metabolism to drug discovery.
科学研究应用
氨基烟酸酯的制备
氨基烟酸的叔丁酯(包括衍生自 5-溴烟酸的那些)在无需纯化中间体的情况下制备。该方法强调了该化合物在合成氨基烟酸衍生物中的效用,而氨基烟酸衍生物在开发药物和农用化学品中很有价值。该过程包括将卤代烟酸转化为它们的叔丁酯,表明该化合物在有机合成和化学研究中的重要性 (S. Wright, 2012).
取代苯酯的合成
研究详细介绍了 5-溴-2-氯烟酸取代苯酯的制备,展示了该化合物在生成具有潜在农业价值的产品中的相关性。这些酯由 5-溴-2-氯烟酸的酰氯合成,然后用取代酚处理。这条合成途径对于探索该化合物在开发除草剂、杀菌剂或杀螨剂中的应用至关重要 (F. L. Setliff et al., 1991).
SGLT2 抑制剂的工业规模放大
用于合成一系列有前景的 SGLT2 抑制剂(用于糖尿病治疗)的关键中间体衍生自 5-溴-2-氯-4-(甲氧羰基)苯甲酸。这项研究重点介绍了一个工业过程放大,展示了该化合物在大规模生产治疗剂中的关键作用。该方法涉及从对苯二甲酸二甲酯进行有效的六步制备,突出了该化合物在制药中的重要性以及其在糖尿病治疗中的潜力 (Yi Zhang et al., 2022).
作用机制
Target of Action
It’s known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloronicotinic acid tert-butyl ester could potentially act as a boron reagent . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the broader context of organic chemistry, it may play a role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-chloronicotinic acid tert-butyl ester is currently unavailable. Its molecular weight is 29256 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 5-Bromo-2-chloronicotinic acid tert-butyl ester is typically the formation of new organic compounds through carbon–carbon bond formation . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloronicotinic acid tert-butyl ester can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
生化分析
Biochemical Properties
5-Bromo-2-chloronicotinic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the enzymes and affect the overall reaction kinetics.
Cellular Effects
The effects of 5-Bromo-2-chloronicotinic acid tert-butyl ester on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling proteins, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloronicotinic acid tert-butyl ester exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-chloronicotinic acid tert-butyl ester in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloronicotinic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as organ toxicity or disruption of normal metabolic functions . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
5-Bromo-2-chloronicotinic acid tert-butyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic fluxes and alter the levels of specific metabolites. For example, the compound can be metabolized by enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can further participate in downstream metabolic processes .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloronicotinic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall biological activity . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloronicotinic acid tert-butyl ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria or other organelles, affecting their function and activity.
属性
IUPAC Name |
tert-butyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAWCXVBQHDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156794 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335055-73-6 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335055-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



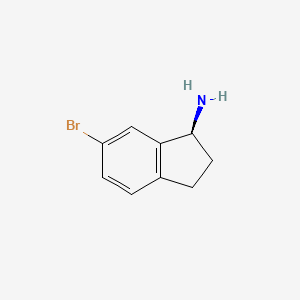

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
